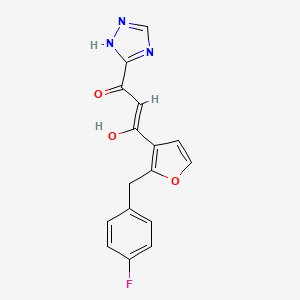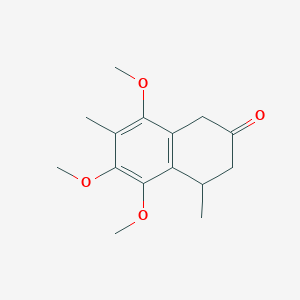
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- is an organic compound belonging to the naphthalenone family. These compounds are characterized by their naphthalene core structure, which is a fused pair of benzene rings. The specific compound has additional functional groups, including methoxy and methyl groups, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a substituted naphthalene derivative, followed by reduction and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl-
- 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-
- 2(1H)-Naphthalenone, 3,4-dihydro-
Uniqueness
The uniqueness of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- lies in its specific substitution pattern. The presence of multiple methoxy and methyl groups can significantly influence its chemical reactivity, physical properties, and biological activity compared to other naphthalenone derivatives.
Propriétés
Numéro CAS |
362650-89-3 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
5,6,8-trimethoxy-4,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-6-10(16)7-11-12(8)15(19-5)14(18-4)9(2)13(11)17-3/h8H,6-7H2,1-5H3 |
Clé InChI |
REDLOKVDZRCSRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)CC2=C1C(=C(C(=C2OC)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14239296.png)

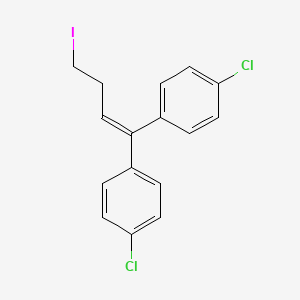
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
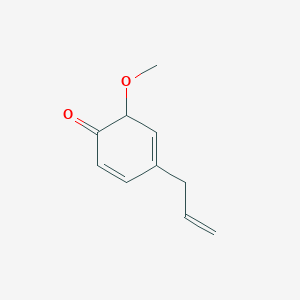
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
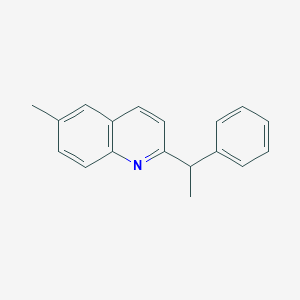
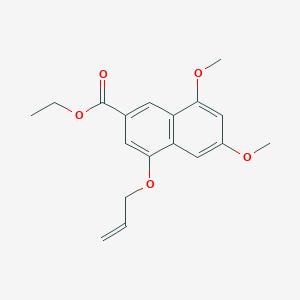

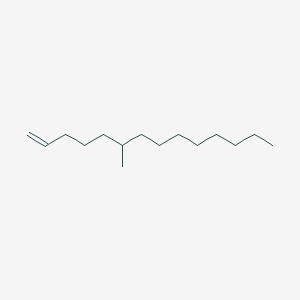
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
